molecular formula C9H13F3O B13288230 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde

3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13288230
M. Wt: 194.19 g/mol
InChI Key: PYVANTWAOQIIJL-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde: is an organic compound with the molecular formula C10H15F3O It is a cyclopentane derivative featuring a trifluoroethyl group and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 2,2,2-trifluoroethylamine under acidic conditions to form an intermediate imine. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, base catalysts

Major Products:

    Oxidation: 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carboxylic acid

    Reduction: 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-methanol

    Substitution: Various substituted cyclopentane derivatives

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carboxylic acid
  • 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-methanol
  • 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-thiol

Comparison: Compared to its similar compounds, 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions. The presence of the trifluoroethyl group also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H13F3O/c1-7-2-3-8(4-7,6-13)5-9(10,11)12/h6-7H,2-5H2,1H3

InChI Key

PYVANTWAOQIIJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC(F)(F)F)C=O

Origin of Product

United States

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